2-(2-Thiényl)quinoxaline

Vue d'ensemble

Description

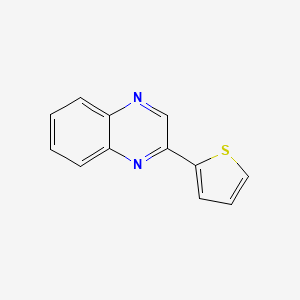

2-(2-Thienyl)quinoxaline is a heterocyclic compound that consists of a quinoxaline ring fused with a thiophene ring

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Thienyl)quinoxaline are Ir(III) complexes . These complexes are used as cyclometalating agents, which are important in the field of transition metal-based deep red emitting luminophores . The thiophene coordinates via an Ir–C bond .

Mode of Action

2-(2-Thienyl)quinoxaline interacts with its targets by acting as a cyclometalating agent for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . This interaction results in a change in the emission wavelengths of the complexes, indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .

Biochemical Pathways

The compound’s ability to act as a cyclometalating agent suggests it may influence pathways related to metal ion interactions and luminescence .

Result of Action

The action of 2-(2-Thienyl)quinoxaline results in the formation of Ir(III) complexes that are luminescent under ambient conditions . The emission wavelengths of these complexes range from 665–751 nm, indicating that the compound can achieve electronic tuning via both the thienyl and quinoxaline moieties .

Action Environment

It is noted that the complexes formed by the compound are luminescent under ambient conditions , suggesting that environmental conditions such as temperature and light may influence its action.

Analyse Biochimique

Biochemical Properties

2-(2-Thienyl)quinoxaline plays a notable role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, 2-(2-Thienyl)quinoxaline has been observed to bind to DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes . This binding interaction can influence the activity of DNA polymerases and other DNA-binding proteins, thereby modulating gene expression and cellular responses.

Cellular Effects

The effects of 2-(2-Thienyl)quinoxaline on various cell types and cellular processes are diverse and multifaceted. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . The mechanism underlying these effects involves the disruption of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . By modulating these pathways, 2-(2-Thienyl)quinoxaline can inhibit cell proliferation and induce programmed cell death.

Furthermore, 2-(2-Thienyl)quinoxaline has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 2-(2-Thienyl)quinoxaline exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as topoisomerases, which are involved in DNA replication and repair . By inhibiting these enzymes, 2-(2-Thienyl)quinoxaline can induce DNA damage and trigger cellular stress responses.

Another important mechanism involves the modulation of gene expression through epigenetic modifications. 2-(2-Thienyl)quinoxaline has been found to influence the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription . This epigenetic regulation can result in the activation or repression of specific genes, thereby affecting cellular functions and responses.

Temporal Effects in Laboratory Settings

The stability and effects of 2-(2-Thienyl)quinoxaline over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure.

Short-term exposure to 2-(2-Thienyl)quinoxaline typically results in acute cellular responses, such as the activation of stress pathways and the induction of apoptosis . In contrast, long-term exposure can lead to more chronic effects, including alterations in gene expression and metabolic reprogramming . These temporal effects highlight the importance of considering both immediate and prolonged impacts when studying this compound.

Dosage Effects in Animal Models

The effects of 2-(2-Thienyl)quinoxaline in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and anti-inflammatory properties . These effects are often mediated through the modulation of signaling pathways and the inhibition of specific enzymes.

At higher doses, 2-(2-Thienyl)quinoxaline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.

Metabolic Pathways

2-(2-Thienyl)quinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of 2-(2-Thienyl)quinoxaline to produce various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.

The metabolic flux of 2-(2-Thienyl)quinoxaline can also impact the levels of endogenous metabolites, potentially leading to metabolic imbalances . This highlights the importance of studying the metabolic pathways and the potential effects on overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-Thienyl)quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . These interactions can influence the localization and accumulation of 2-(2-Thienyl)quinoxaline within different cellular compartments.

Additionally, binding proteins such as albumin can affect the distribution of 2-(2-Thienyl)quinoxaline in the bloodstream, impacting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(2-Thienyl)quinoxaline is a key determinant of its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA and mitochondrial proteins . The nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct 2-(2-Thienyl)quinoxaline to the nucleus .

In the mitochondria, 2-(2-Thienyl)quinoxaline can affect mitochondrial function by modulating the activity of respiratory chain enzymes and inducing mitochondrial stress responses . These subcellular localization patterns are critical for understanding the specific cellular targets and mechanisms of action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.

Another method involves the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, to facilitate the cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Thienyl)quinoxaline can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Thienyl)quinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylquinoxaline: Similar in structure but with a phenyl group instead of a thiophene ring. It has different electronic properties and applications.

2-(2-Furyl)quinoxaline: Contains a furan ring instead of a thiophene ring. It exhibits different reactivity and biological activity.

2-(2-Pyridyl)quinoxaline: Features a pyridine ring, leading to distinct coordination chemistry and applications in catalysis.

Uniqueness

2-(2-Thienyl)quinoxaline is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry .

Propriétés

IUPAC Name |

2-thiophen-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDUIDDAMQKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290830 | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-41-1 | |

| Record name | 40353-41-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.